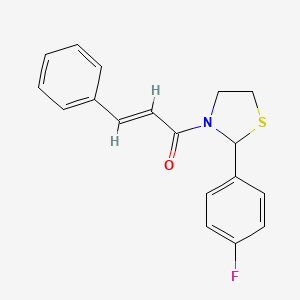

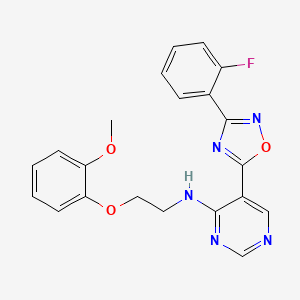

![molecular formula C16H10N4O3S2 B2536642 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-nitrobenzamide CAS No. 476631-70-6](/img/structure/B2536642.png)

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(7-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-nitrobenzamide” is a compound with the molecular formula C12H11N3OS2. It has an average mass of 277.365 Da and a monoisotopic mass of 277.034363 Da .

Synthesis Analysis

The synthesis of such compounds often involves the use of green chemistry principles and simple reagents. The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . The conversion of the hydrazine moiety in 2-hydrazinobenzothiazole to the pyrazole ring and further functionalization of the latter was realized .Physical And Chemical Properties Analysis

The compound has an average mass of 277.365 Da and a monoisotopic mass of 277.034363 Da . More specific physical and chemical properties are not available in the retrieved literature.Aplicaciones Científicas De Investigación

Anticancer Potential

- Kinesin Spindle Protein (KSP) Inhibition for Cancer Treatment : Compounds related to the one , like AZD4877, have been identified as inhibitors of Kinesin Spindle Protein (KSP), showing excellent biochemical potency and pharmaceutical properties suitable for clinical development. This compound arrests cells in mitosis, leading to cellular death, indicating its potential use as an anticancer agent (Theoclitou et al., 2011).

Antimicrobial Activity

Benzothiazole-imino-benzoic Acid Derivatives : A series of benzothiazole-imino-benzoic acid derivatives were synthesized and characterized. These compounds, along with their metal complexes, demonstrated good antimicrobial activity against bacterial strains causing infections in various human body parts (Mishra et al., 2019).

Synthesis and Biological Activities of Some Benzothiazole Derivatives : A variety of benzothiazole derivatives were synthesized and showed significant pharmacological and biological activities, especially anti-inflammatory and antibacterial properties (Hunasnalkar et al., 2010).

Anticonvulsant Properties

- Development of Quality Control Methods for Anticonvulsant : A derivative of 1,3,4-thiadiazole was synthesized and showed high anticonvulsive activity. The substance was patented and proposed for further preclinical studies, emphasizing the importance of quality control in the development of new medicinal substances (Sych et al., 2018).

Biological Activity Evaluation

- Evaluation of Antiproliferative Activity : A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were studied for their antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines. Compounds demonstrated significant inhibitory effects on cell growth, highlighting the potential of such derivatives as novel apoptosis inducers (Corbo et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O3S2/c1-8-17-13-12(24-8)7-6-10-14(13)25-16(18-10)19-15(21)9-4-2-3-5-11(9)20(22)23/h2-7H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUSKXNPYDPDQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2536561.png)

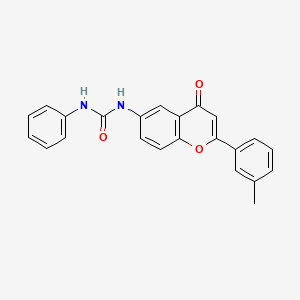

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2536565.png)

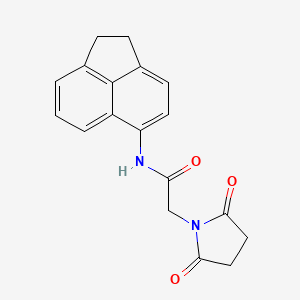

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2536567.png)

![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetic acid butyl ester](/img/structure/B2536569.png)

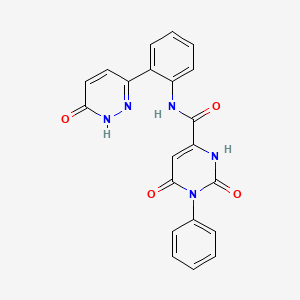

![N-(3-fluoro-4-methylphenyl)-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536570.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2536574.png)

![[2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid](/img/structure/B2536578.png)

![2-[(2,5-Dichlorobenzyl)sulfanyl]-5-Methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol](/img/structure/B2536581.png)